molecular formula C13H12F7NO3 B5600490 2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide

2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide

Cat. No.: B5600490
M. Wt: 363.23 g/mol
InChI Key: UHNQWTRVKMIQIK-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide typically involves multi-step organic reactions. A common approach might include:

    Fluorination: Introduction of fluorine atoms into the carbon backbone using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

    Etherification: Introduction of the phenoxy group via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The fluorine atoms and phenoxy group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Fluorinated Compounds: Research into the unique properties imparted by fluorine atoms.

Biology and Medicine

    Pharmaceuticals: Potential use as a building block for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.

Industry

    Agrochemicals: Potential use in the development of pesticides or herbicides.

    Materials Science: Incorporation into polymers or other materials to enhance properties like thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action for 2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)butanamide: Similar structure with an additional carbon in the backbone.

    2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)ethanamide: Similar structure with one less carbon in the backbone.

Uniqueness

The unique combination of fluorine atoms and a phenoxy group in 2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide may confer distinct chemical properties, such as increased metabolic stability and altered electronic characteristics, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F7NO3/c1-8(7-23-9-5-3-2-4-6-9)21-10(22)11(14,15)12(16,17)24-13(18,19)20/h2-6,8H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNQWTRVKMIQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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